(2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
Description
(2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid (CAS: 195202-09-6) is a chiral piperidine derivative characterized by a 3,4,5-trimethoxyphenyl-substituted butanoyl group and a carboxylic acid moiety at the 2-position of the piperidine ring. Its molecular formula is C₁₉H₂₇NO₆, with a molecular weight of 365.42 g/mol . Key physical properties include a density of 1.2 g/cm³, a high boiling point (557.9°C at 760 mmHg), and a flash point of 291.2°C . The compound exhibits moderate lipophilicity (LogP: 2.04) and requires storage at 2–8°C to maintain stability . Stereochemical variations, such as (S)-1-((S)-2-...
Properties
Molecular Formula |
C19H27NO6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13?,14-/m1/s1 |
InChI Key |
QSLGUZZUFDIKSY-ARLHGKGLSA-N |
Isomeric SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@@H]2C(=O)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation primarily involves an amide bond formation between two chiral precursors:
- (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (carboxylic acid component)
- (R)-piperidine-2-carboxylic acid (amine component)
This coupling reaction is stereospecific, preserving the stereochemistry of both centers.
Coupling Reagents and Conditions
Commonly used peptide coupling reagents include:
Reaction is typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide under inert atmosphere to prevent racemization.
Addition of coupling additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can improve yield and reduce side reactions.
Stepwise Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | DCC or EDCI, NHS/HOBt, anhydrous solvent | Formation of activated ester intermediate |
| 2 | Coupling with (R)-piperidine-2-carboxylic acid | Stirring at 0–25°C, inert atmosphere | Amide bond formation with stereochemical retention |
| 3 | Workup and purification | Filtration to remove dicyclohexylurea (if DCC used), extraction, chromatography | Isolation of pure product with stereochemical integrity |
Alternative Synthetic Routes
Mixed Anhydride Method : Conversion of the acid to a mixed anhydride (e.g., using isobutyl chloroformate) followed by reaction with the amine under controlled temperature.
Use of Acid Chloride Intermediate : Preparation of acid chloride derivative of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid followed by reaction with (R)-piperidine-2-carboxylic acid. This method requires careful control to avoid racemization.
Research Findings and Optimization Data
Yield and Purity
Yields for the coupling reaction generally range from 70% to 90% depending on reagent choice and reaction conditions.
Purity is typically confirmed by chiral HPLC and NMR spectroscopy , ensuring no epimerization at stereocenters.
Stereochemical Integrity
Studies indicate that the use of EDCI with HOBt minimizes racemization compared to DCC alone.
Maintaining low temperatures (0–5°C) during coupling further preserves stereochemistry.
Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Weight | 365.42 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 557.9 ± 50.0 °C at 760 mmHg |
| Flash Point | 291.2 ± 30.1 °C |
| LogP (partition coeff.) | 1.88 |
These properties guide solvent choice and reaction temperature control during synthesis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid, (R)-piperidine-2-carboxylic acid |
| Coupling Reagents | DCC, EDCI, NHS, HOBt |
| Solvents | Dichloromethane, DMF, THF |
| Temperature | 0–25 °C |
| Reaction Time | 2–24 hours |
| Purification Methods | Filtration, extraction, silica gel chromatography |
| Yield | 70–90% |
| Stereochemical Control | Low temperature, use of HOBt, inert atmosphere |
| Analytical Verification | Chiral HPLC, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by:
- Molecular Formula : C19H27NO6
- Molecular Weight : 365.4 g/mol
- Functional Groups : It contains a piperidine ring and a 3,4,5-trimethoxyphenyl group, which contribute to its unique properties.
Anticancer Potential
Research indicates that compounds with similar structural features may exhibit anticancer properties. The interaction of (2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid with specific molecular targets could modulate signaling pathways involved in cancer progression. Preliminary studies suggest that this compound may influence the activity of enzymes or receptors linked to tumor growth and metastasis.
Neuropharmacology
The piperidine structure is often associated with compounds that exhibit neuroactive properties. Investigations into the compound’s mechanism of action may reveal its potential as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as anxiety or depression.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation in vitro by inducing apoptosis through caspase activation pathways. Further research is warranted to explore its efficacy in vivo.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in animal models of neurodegenerative diseases. The results suggested that it may reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of (2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Boiling Point (°C) | Key Differences |
|---|---|---|---|---|---|---|
| Target Compound (CAS: 195202-09-6) | C₁₉H₂₇NO₆ | 365.42 | 3,4,5-Trimethoxyphenyl butanoyl | N/A | 557.9 | High lipophilicity, chiral centers |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 6-Methylpyrazinyl | 185–186.5 | N/A | Smaller size, heteroaromatic group |
| (3S,4R)-1-(tert-BOC)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | tert-BOC, phenyl | N/A | N/A | Protective group, reduced polarity |
Analysis :
- The target compound’s 3,4,5-trimethoxyphenyl group enhances steric bulk and lipophilicity compared to simpler substituents (e.g., pyrazine in or phenyl in ). This may influence solubility and membrane permeability in biological systems.
- The absence of a melting point for the target compound contrasts with analogs like the methylpyrazine derivative (185–186.5°C), suggesting differences in crystallinity due to flexible side chains .
Aromatic-Substituted Heterocycles
Table 2: Substituent Effects on Physicochemical Properties
Analysis :
- The trifluoromethyl and urea functionalities in introduce polar electronegative groups absent in the target compound, likely affecting hydrogen-bonding capacity and metabolic stability .
Stereochemical Variations
The target compound’s stereochemistry (e.g., (2R) configuration) is critical for its spatial orientation.
Biological Activity
Overview
(2R)-1-(2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a synthetic compound notable for its complex structure, which includes a piperidine ring and a 3,4,5-trimethoxyphenyl group. Its molecular formula is C19H27NO6, with a molecular weight of 365.4 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, which are currently under investigation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. This interaction may involve binding to enzymes or receptors that modulate various biological processes. The exact pathways and targets remain an area of active research, but preliminary studies suggest it may influence signaling pathways involved in disease mechanisms.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may possess antimicrobial activity against certain pathogens.
- Anticancer Effects : Investigations into its potential anticancer properties are ongoing, with some evidence indicating it may inhibit cancer cell proliferation.
- Neuroprotective Effects : There are indications that it might have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound. The following table summarizes some related compounds and their features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid | Similar piperidine and phenyl groups | Different stereochemistry may influence biological activity |
| 3,4-Dimethoxyphenyl butanoic acid | Lacks piperidine ring | Simpler structure; different pharmacological profile |
| Piperidinyl butanoic acid derivatives | Variations in substituents on piperidine | Broad range of biological activities depending on substitutions |
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Studies
In another investigation focused on antimicrobial properties, this compound demonstrated effectiveness against Gram-positive bacteria. The study utilized disc diffusion assays to evaluate the compound's efficacy and found it to inhibit bacterial growth significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
